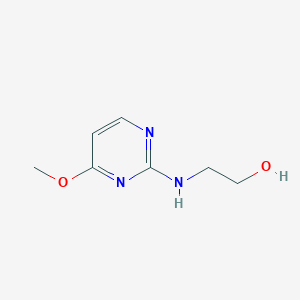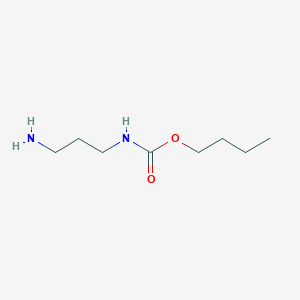
Butyl (3-aminopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl(3-aminopropyl)carbamate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . . This compound is often utilized in various scientific fields due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing butyl(3-aminopropyl)carbamate involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate . Another method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production methods for butyl(3-aminopropyl)carbamate often involve large-scale synthesis using similar routes as mentioned above. The use of environmentally friendly and efficient processes is emphasized to ensure high yields and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl(3-aminopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert butyl(3-aminopropyl)carbamate into other derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.
Common Reagents and Conditions
Common reagents used in reactions involving butyl(3-aminopropyl)carbamate include cesium carbonate, TBAI, and various acids and bases . Reaction conditions are typically mild, with temperatures and pressures adjusted to optimize yields and minimize side reactions .
Major Products Formed
The major products formed from reactions involving butyl(3-aminopropyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carbamate derivatives, while substitution reactions can yield various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
Butyl(3-aminopropyl)carbamate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of butyl(3-aminopropyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, preventing unwanted reactions during synthesis . The compound’s effects are mediated through its ability to form stable carbamate linkages, which can be selectively cleaved under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-amino-2-hydroxypropyl)carbamate
- Boc-3-isothiocyanatopropylamine
- tert-Butyl N-(3-aminopropyl)carbamate
Uniqueness
Butyl(3-aminopropyl)carbamate is unique due to its specific structure and reactivity. It offers a balance of stability and reactivity, making it suitable for various applications in organic synthesis and biochemical research . Its ability to act as a protecting group for amines and its compatibility with a wide range of reaction conditions further enhance its versatility .
Eigenschaften
Molekularformel |
C8H18N2O2 |
|---|---|
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
butyl N-(3-aminopropyl)carbamate |
InChI |
InChI=1S/C8H18N2O2/c1-2-3-7-12-8(11)10-6-4-5-9/h2-7,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
AQJLIWCXXYZELT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



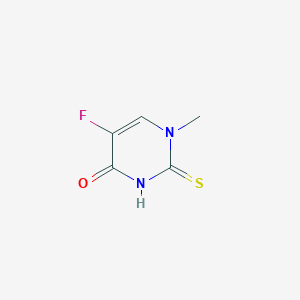
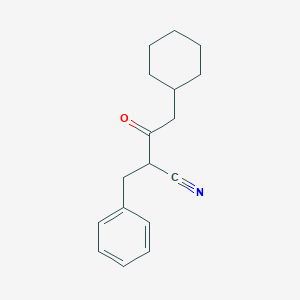
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)


![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
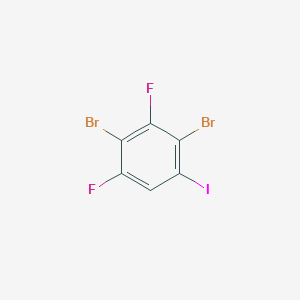
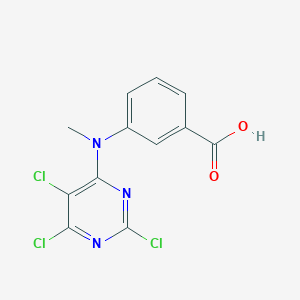
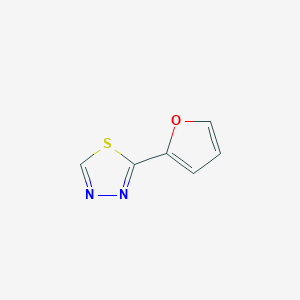
![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)

